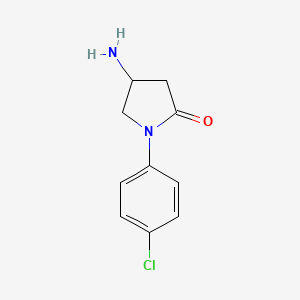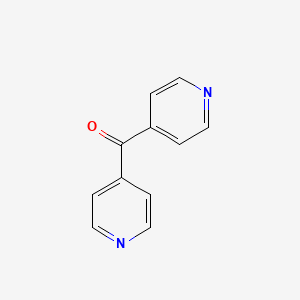
4-Bromo-3'-nitrobenzophenone
概要
説明
4-Bromo-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8BrNO3 . It has a molecular weight of 306.11 g/mol . The compound is also known by other names such as (4-bromophenyl)- (3-nitrophenyl)methanone .
Synthesis Analysis
The synthesis of 4-Bromo-3’-nitrobenzophenone can be achieved via a Friedel-Crafts acylation reaction . This involves the use of 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride . The compound was recovered with a 60.7% yield following recrystallization in hexane .Molecular Structure Analysis
The molecular structure of 4-Bromo-3’-nitrobenzophenone can be represented by the InChI code: 1S/C13H8BrNO3/c14-11-6-4-9 (5-7-11)13 (16)10-2-1-3-12 (8-10)15 (17)18/h1-8H . This indicates the presence of a bromophenyl group and a nitrophenyl group in the molecule .Physical And Chemical Properties Analysis
4-Bromo-3’-nitrobenzophenone is a yellow solid . It has a molecular weight of 306.11 g/mol . The compound has a topological polar surface area of 62.9 Ų . It has a complexity of 321 as computed by Cactvs 3.4.8.18 .科学的研究の応用
Advanced Battery Science
This compound is also used in advanced battery science . While the exact application isn’t specified, it’s likely used in the synthesis of materials for advanced batteries.
Life Science Research
In the field of life science research, “4-Bromo-3’-nitrobenzophenone” is used . The specific applications in this field are not detailed, but it could be used in the synthesis of bioactive compounds or as a reagent in biochemical experiments.
Material Science
“4-Bromo-3’-nitrobenzophenone” finds its application in material science . It could be used in the synthesis of materials with unique properties.
Chemical Synthesis
This compound is used in chemical synthesis . It could be used as a building block in the synthesis of various organic compounds.
Chromatography
“4-Bromo-3’-nitrobenzophenone” is used in the field of chromatography . It could be used as a standard or a reagent in chromatographic techniques.
Safety and Hazards
作用機序
Target of Action
It’s known that this compound plays a pivotal role in organic synthesis, primarily through its participation in nucleophilic aromatic substitution reactions .
Mode of Action
The mode of action of 4-Bromo-3’-nitrobenzophenone involves its unique structural configuration. It participates in nucleophilic aromatic substitution reactions .
Biochemical Pathways
It’s known that the compound is involved in multistep synthesis reactions, including nitration, bromination, and conversion of the nitro group to an amine .
Result of Action
The result of the action of 4-Bromo-3’-nitrobenzophenone is the successful completion of multistep synthesis reactions . The compound’s unique structural configuration allows it to participate in these reactions, leading to the creation of new compounds .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of the reactions it participates in .
特性
IUPAC Name |
(4-bromophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHOJDMACTBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488721 | |
| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-nitrobenzophenone | |
CAS RN |
62100-13-4 | |
| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
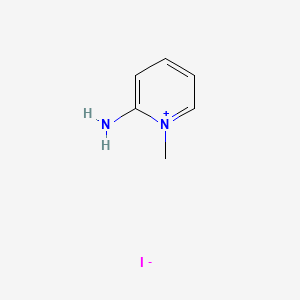
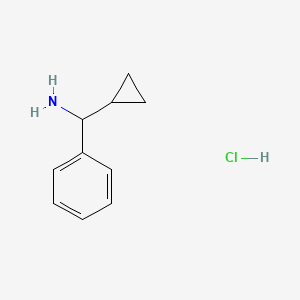
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
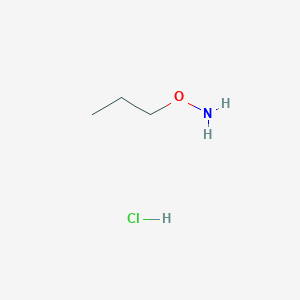
![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
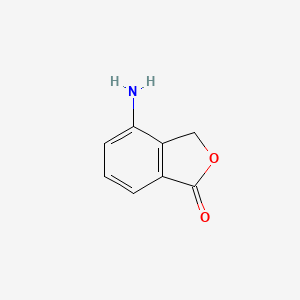
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
